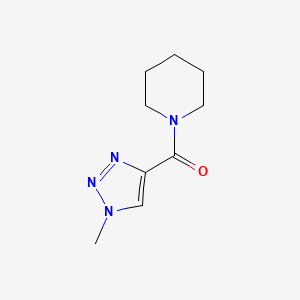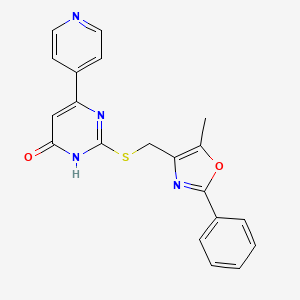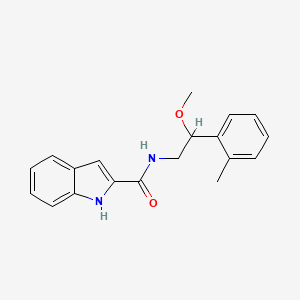
1H-indole-3-carbonyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-indole-3-carbonyl cyanide is a member of the class of indoles that is 1H-indole which is substituted by a nitriloacetyl group at the 3 position . It has a role as an Arabidopsis thaliana metabolite . It is an alpha-ketonitrile and a member of indoles .
Synthesis Analysis
In 2014, a series of 2,6-diaryl-4-(1H-indol-3-yl)-3-cyanopyridines was obtained in good yields (64–76%) from the domino reactions of 1a, 4,4,4-trifluoro-1-arylbutane-1,3-diones 47, and aromatic aldehydes in the presence of ammonium acetate under solvent-free condition at 110 °C for 3–9 h .Molecular Structure Analysis
The molecular formula of 1H-indole-3-carbonyl cyanide is C10H6N2O . The average mass is 170.167 Da and the monoisotopic mass is 170.048019 Da .Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . Also, they are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The boiling point of 1H-indole-3-carbonyl cyanide is predicted to be 360.3±15.0 °C . The predicted density is 1.342±0.06 g/cm3 . The storage temperature is 2-8°C (protect from light) . The predicted pKa is 14.08±0.30 .科学的研究の応用
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A , with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibiting inhibitory activity (IC50 = 7.53 μmol/L) and a high selectivity index (SI) value against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Drug Synthesis
In pharmaceutical research, 5-Chloro-1H-indole-3-carbonyl cyanide serves as a crucial building block for the synthesis of novel drug candidates . Its versatile reactivity makes it valuable in creating diverse pharmacophores.
Biologically Active Intermediates
1H-Indole-3-carboxaldehyde: and its derivatives play a pivotal role as key intermediates for preparing biologically active compounds and indole alkaloids. They are also important precursors for synthesizing various heterocyclic derivatives due to their facile C–C and C–N coupling reactions and reductions .
Sustainable Multicomponent Reactions
Recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions have been explored. These reactions hold promise for assembling pharmaceutically interesting scaffolds .
Broad-Spectrum Biological Activities
Indole derivatives, both natural and synthetic, exhibit a wide range of biologically vital properties. Their applications span cancer treatment, antimicrobial activity, and addressing various disorders within the human body .
Safety and Hazards
1H-indole-3-carbonyl cyanide is classified as a dangerous substance . It has hazard statements H300-H311+H331-H315-H319-H400 . The precautionary statements include P501-P261-P273-P270-P271-P264-P280-P391-P337+P313-P305+P351+P338-P361+P364-P332+P313-P301+P310+P330-P302+P352+P312-P304+P340+P311-P403+P233-P405 .
作用機序
Target of Action
1H-Indole-3-carbonyl cyanide, a member of the class of indoles, is an alpha-ketonitrile and a member of indoles . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable candidate for developing new useful derivatives.
Mode of Action
The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction with its targets can result in changes in the function of these enzymes and proteins, leading to the compound’s biological effects.
Biochemical Pathways
Indole derivatives, including 1H-indole-3-carbonyl cyanide, are known to affect a variety of biochemical pathways. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are a result of the compound’s interaction with its targets, leading to changes in these biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties can impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 1H-indole-3-carbonyl cyanide’s action depend on its interaction with its targets. For example, it has been shown to have inhibitory activity against influenza A and Coxsackie B4 virus . Furthermore, it has been shown to have cytotoxic activity dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .
Action Environment
The action, efficacy, and stability of 1H-indole-3-carbonyl cyanide can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound. It is recommended to keep it in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Other factors such as pH, temperature, and the presence of other compounds can also influence its action and efficacy.
特性
IUPAC Name |
1H-indole-3-carbonyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKCWNQLRJKTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2906867.png)
![5-Fluoro-4-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2906868.png)
![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetami de](/img/structure/B2906871.png)
![N-(1,1-Dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2906872.png)





![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide](/img/structure/B2906882.png)
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906883.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B2906884.png)
